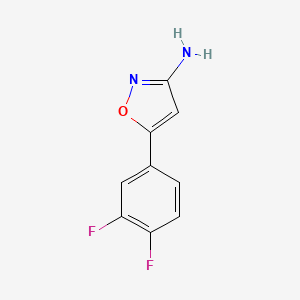
2,2-Dimethyl-4-oxopentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-oxopentanal is an organic compound with the molecular formula C7H12O2. It is a ketone and aldehyde, characterized by the presence of a carbonyl group (C=O) and an aldehyde group (CHO) in its structure. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4-oxopentanal can be synthesized through the oxidation of 2,2-dimethyl-4-pentenal. The process involves bubbling oxygen through a solution containing copper(I) chloride, palladium(II) chloride, dimethylformamide, and water. The reaction is carried out at room temperature for 60 hours, followed by acidification and extraction with ethyl ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidation processes, but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed in aldol condensation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Condensation: β-hydroxy ketones or α,β-unsaturated ketones.
科学的研究の応用
2,2-Dimethyl-4-oxopentanal is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and synthesis.
Industry: It is employed in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2,2-Dimethyl-4-oxopentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form various intermediates, such as hemiacetals and acetals, through nucleophilic addition reactions. These intermediates play a crucial role in its chemical behavior and applications .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4-oxopentanenitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2,2-Dimethyl-4-pentenal: Precursor in the synthesis of 2,2-Dimethyl-4-oxopentanal.
Uniqueness
This compound is unique due to its dual functional groups (ketone and aldehyde), which provide versatile reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations distinguishes it from other similar compounds .
特性
CAS番号 |
61031-76-3 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
2,2-dimethyl-4-oxopentanal |
InChI |
InChI=1S/C7H12O2/c1-6(9)4-7(2,3)5-8/h5H,4H2,1-3H3 |
InChIキー |
PYEFVTIOUDAUAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)


![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
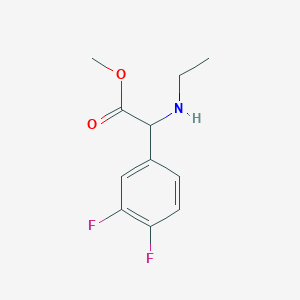

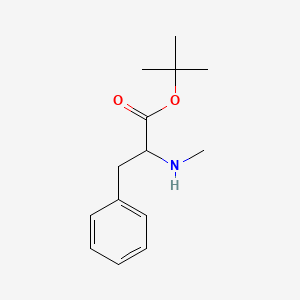
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
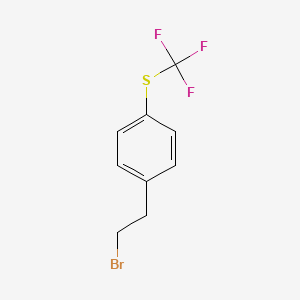
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
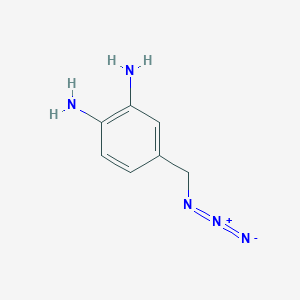
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
